molecular formula C21H17ClO3S B14925436 (2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one

(2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one

Cat. No.: B14925436
M. Wt: 384.9 g/mol
InChI Key: ZAUDVNCIVJZLOW-CMDGGOBGSA-N
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Description

(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring, a furan ring, and an indene moiety, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-thiophenecarboxaldehyde and 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

    Substitution: The chloro group on the thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit key enzymes involved in biological processes, leading to therapeutic effects.

    Modulating signaling pathways: The compound can modulate various signaling pathways, affecting cell proliferation, apoptosis, and inflammation.

    Binding to receptors: It may bind to specific receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Thienyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A chalcone with a thiophene and hydroxyphenyl group.

    (E)-1-(4-Chlorophenyl)-3-(2-furyl)-2-propen-1-one: A chalcone with a chlorophenyl and furan group.

    (E)-1-(5-Bromo-2-thienyl)-3-(2-furyl)-2-propen-1-one: A chalcone with a bromo-thiophene and furan group.

Uniqueness

(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one is unique due to its combination of a chloro-thiophene ring, a furan ring, and an indene moiety. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other chalcones.

Properties

Molecular Formula

C21H17ClO3S

Molecular Weight

384.9 g/mol

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C21H17ClO3S/c22-21-11-10-20(26-21)19(23)9-8-16-6-7-18(25-16)13-24-17-5-4-14-2-1-3-15(14)12-17/h4-12H,1-3,13H2/b9-8+

InChI Key

ZAUDVNCIVJZLOW-CMDGGOBGSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=C/C(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=CC(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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